molecular formula C20H23N5O2 B2370781 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-67-0

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2370781
CAS No.: 895008-67-0
M. Wt: 365.437
InChI Key: YIDLMJLXRPAZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, known for its versatility in targeting enzymes such as kinases and phosphodiesterases . Key structural features of this compound include:

  • Azepane substituent: A seven-membered saturated ring linked via a ketone group, which may enhance metabolic stability and modulate lipophilicity compared to smaller heterocycles like piperidine .
  • 2-Methylphenyl group: A hydrophobic aromatic substituent at position 1 of the pyrazole ring, likely influencing target binding and solubility .

This compound’s design aligns with strategies to optimize pharmacokinetic properties while retaining bioactivity, as seen in related pyrazolo-pyrimidinone derivatives with antitumor, anticonvulsant, or kinase-inhibitory activities .

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-8-4-5-9-17(15)25-19-16(12-22-25)20(27)24(14-21-19)13-18(26)23-10-6-2-3-7-11-23/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLMJLXRPAZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters

Procedure :

  • Reactant Preparation : 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile is synthesized via hydrazine treatment of β-ketonitriles under microwave irradiation (150°C, 5 min).
  • Cyclization : The aminopyrazole is treated with ethyl acetoacetate in acetic acid under microwave conditions (150°C, 2 h) to form the pyrazolopyrimidinone core.
    Yield : 52–68%.

Chlorosulfonation and Cyclization (Patent WO2001098304A1)

  • Chlorosulfonation : A pyrazolamide intermediate is treated with chlorosulfonic acid to form a chlorosulfonated derivative.
  • Amine Coupling : Reaction with a primary amine (e.g., azepane) introduces the azepane group.
  • Intramolecular Cyclization : Base-mediated cyclization (e.g., K₂CO₃ in DMF) yields the pyrazolopyrimidinone.
    Key Conditions :
  • Temperature: 20–25°C for sulfonamide formation.
  • Solvent: Dichloromethane or DMF.

Introduction of the 2-(Azepan-1-yl)-2-oxoethyl Group

Nucleophilic Substitution with Azepane

Procedure :

  • Bromoacetylation : Treat the pyrazolopyrimidinone core with bromoacetyl bromide in the presence of a base (e.g., Et₃N).
  • Amine Coupling : React the bromoacetyl intermediate with azepane in THF at 0–5°C.
    Yield : 70–85%.

Reductive Amination

Alternative Approach :

  • Ketone Intermediate : Synthesize 2-oxoethyl-pyrazolopyrimidinone via Friedel-Crafts acylation.
  • Reductive Amination : React with azepane using NaBH₃CN in MeOH.
    Yield : 60–75%.

Full Synthetic Route Integration

A representative multistep synthesis is outlined below:

Step Reaction Reagents/Conditions Yield Source
1 Pyrazole core formation Hydrazine hydrate, microwave, 150°C 65%
2 Cyclization to pyrimidinone Ethyl acetoacetate, AcOH, 150°C, 2 h 58%
3 Bromoacetylation Bromoacetyl bromide, Et₃N, CH₂Cl₂, 0°C 82%
4 Azepane coupling Azepane, THF, 25°C, 12 h 78%

Optimization and Challenges

Solvent and Temperature Effects

  • Microwave Assistance : Reduces reaction time from 18 h (conventional) to 2 h, improving yield by 20–30%.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency.

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry (1:1.2 substrate:azepane) minimizes di-substitution.
  • Oxidation : Use of N₂ atmosphere prevents selenoxide formation in sulfur/selenium analogs.

Analytical Characterization

Key spectroscopic data for the compound:

  • ¹H NMR (DMSO-d₆) : δ 1.45–1.70 (m, 8H, azepane), 2.35 (s, 3H, Ar-CH₃), 3.40 (t, 2H, N-CH₂), 4.25 (s, 2H, COCH₂), 7.20–7.60 (m, 4H, Ar-H), 8.65 (s, 1H, pyrimidinone-H).
  • HRMS : m/z calcd for C₂₁H₂₅N₅O₂: 379.464; found: 379.463.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Source
Microwave cyclization Fast, high yield Specialized equipment required 52–68%
Chlorosulfonation Scalable for industrial use Multi-step, moderate yields 60–70%
Reductive amination Avoids halogenated intermediates Requires ketone precursor 60–75%

Chemical Reactions Analysis

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the pyrazolo[3,4-d]pyrimidine core.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Core Structure Substituents Biological Activity (IC₅₀ or Key Findings) Reference
Target Compound 2-(azepan-1-yl)-2-oxoethyl (position 5), 2-methylphenyl (position 1) Not explicitly reported; inferred kinase/antitumor
Epimidin (1-(4-methoxyphenyl)-5-[2-(4-methoxyphenylpiperazin-1-yl)-2-oxoethyl]) Piperazine-linked 4-methoxyphenyl groups Anticonvulsant (validated via HPLC quantification)
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Nitrobenzylideneamino group at position 5 Antitumor (IC₅₀ = 11 µM vs. MCF-7 cells)
6-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Sulfanyl-linked 4-methoxyphenyl group No explicit activity data
5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-pyrrolo[2,3-d]pyrimidin-4-one Azetidine (four-membered ring) substituent Proposed kinase inhibitor (WHO-listed candidate)

Key Observations:

Substituent Size and Ring Systems: The azepane group (seven-membered ring) in the target compound contrasts with smaller heterocycles like piperidine (six-membered in Epimidin) or azetidine (four-membered in WHO-listed analogues). Larger rings like azepane may improve metabolic stability by reducing oxidative degradation .

Biological Activity Trends: Pyrazolo-pyrimidinones with electron-withdrawing groups (e.g., nitrobenzylideneamino in compound 10e) exhibit potent antitumor activity, suggesting that the target compound’s azepane group could similarly enhance cytotoxicity . Piperazine-containing derivatives like Epimidin prioritize CNS activity (anticonvulsant), whereas azepane-linked compounds may favor kinase inhibition due to steric and electronic effects .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related derivatives, such as cyclocondensation of pyrazole precursors with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid or DMF/TMSCl) .

Research Findings and Pharmacological Implications

  • Antitumor Potential: Pyrazolo-pyrimidinones with bulky substituents (e.g., azepane) may disrupt ATP-binding pockets in kinases, similar to compound 10e’s mechanism against MCF-7 cells .
  • Metabolic Stability : Azepane’s larger ring size could reduce hepatic clearance compared to piperidine or azetidine analogues, as observed in pharmacokinetic studies of related bicyclic compounds .
  • Comparative Solubility : The 2-methylphenyl group may lower aqueous solubility relative to Epimidin’s 4-methoxyphenyl substituent, necessitating formulation optimization for in vivo efficacy .

Biological Activity

The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that enhance biological activity or yield derivatives with specific properties.

Synthetic Route Overview:

  • Starting Materials : Utilize azepan derivatives and appropriate carbonyl compounds.
  • Reactions : Employ condensation reactions followed by cyclization to form the pyrazolo[3,4-d]pyrimidine framework.
  • Purification : Isolate the final product through chromatography techniques.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity . For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Essential for cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death pathways.

In a recent study involving pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an ability to halt the cell cycle at the S phase and increase apoptosis in the MDA-MB-468 breast cancer cell line by 18.98-fold compared to controls .

Antimicrobial Activity

Similar compounds within the pyrimidine class have also been reported to possess antimicrobial properties , including antibacterial and antifungal activities. These effects are attributed to the heterocyclic nature of the pyrimidine ring, which may interact with microbial targets effectively.

Study 1: Anticancer Efficacy

A recent investigation synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their efficacy against the NCI 60 human tumor cell line panel. Notably, one derivative exhibited potent activity against breast cancer cells (MDA-MB-468), leading to increased levels of caspase-3 activation by 7.32-fold compared to control groups .

Study 2: Mechanistic Insights

Further mechanistic studies highlighted that these compounds could modulate pathways associated with apoptosis and cell cycle regulation. The ability to inhibit key kinases implicated in cancer progression positions these derivatives as promising candidates for drug development targeting various malignancies.

Comparative Analysis of Related Compounds

To contextualize the biological activity of This compound , a comparison with structurally similar compounds reveals distinct differences in their pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
6-(4-Methylphenyl)-5-pyridin-3-yldihydropyridazinonePyridazinone coreAntitumor activity
4-Azabicyclo[4.4.0]decane derivativesAzabicyclic structureNeuroprotective effects
1-Azabicyclo[3.3.0]octane derivativesBicyclic amineAntiviral properties

This table illustrates how variations in structure can lead to diverse biological activities, underscoring the importance of chemical modifications in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors with pyrimidine derivatives. Key steps include:

  • Coupling Reactions : Use of 2-methylphenyl-substituted pyrazole intermediates with azepane-containing ketone derivatives under basic conditions (e.g., triethylamine) .
  • Solvent/Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions improve yields .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., azepane integration, 2-methylphenyl resonance) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the azepane ring relative to the pyrazolo-pyrimidine core .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., PI3K, CDKs) or GPCRs due to structural similarity to known pyrazolo-pyrimidine inhibitors .
  • Assay Conditions : Use cell-free enzymatic assays (IC₅₀ determination) followed by cell-based viability tests (e.g., MTT assay) .
  • Positive Controls : Compare with reference compounds like dinaciclib (CDK inhibitor) to benchmark potency .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase targets) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
  • Mutagenesis Studies : Identify critical residues in target enzymes by alanine scanning .

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?

  • Methodological Answer :

  • Substituent Variation : Modify the azepane ring (e.g., replace with piperidine) or 2-methylphenyl group (e.g., halogenation) .
  • Bioisosteric Replacement : Test sulfonyl groups instead of carbonyl moieties to enhance metabolic stability .
  • Computational QSAR Models : Train models on pyrazolo-pyrimidine libraries to predict activity cliffs .

Q. What strategies address inconsistencies in synthetic yield across batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .
  • In-line Monitoring : Employ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylated derivatives) for targeted suppression .

Q. Which advanced techniques resolve discrepancies in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites that may deactivate the compound .
  • Pharmacokinetic Studies : Measure bioavailability (AUC, Cmax) in rodent models to correlate exposure with efficacy .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs .

Q. How can researchers validate the compound’s purity for regulatory submissions?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use orthogonal methods (e.g., reverse-phase and HILIC columns) to detect impurities <0.1% .
  • Elemental Analysis : Confirm stoichiometric C/H/N ratios (±0.4%) .
  • Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.